2-(Phenylamino)nicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-anilinopyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-10-5-4-8-13-12(10)14-11-6-2-1-3-7-11/h1-9H,(H,13,14) |
InChI Key |
HZSLRVHPUHYYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Structural Significance Within Nicotinic Aldehyde Frameworks
Nicotinaldehyde, or pyridine-3-carbaldehyde, and its derivatives are a class of compounds characterized by a pyridine (B92270) ring bearing an aldehyde group. The introduction of a phenylamino (B1219803) group at the 2-position, creating 2-(Phenylamino)nicotinaldehyde, profoundly influences the molecule's electronic and steric properties, distinguishing it from simpler nicotinic aldehydes.
The phenylamino substituent, an electron-donating group, modulates the electron density of the pyridine ring. This electronic effect influences the reactivity of the aldehyde group at the 3-position. The nitrogen atom of the phenylamino group can engage in resonance with the pyridine ring, which can affect the electrophilicity of the aldehyde's carbonyl carbon. Furthermore, the presence of the bulky phenylamino group adjacent to the aldehyde function introduces significant steric hindrance, which can direct the stereochemical outcome of reactions at the aldehyde. The structure of this compound and its substituted analogues allows for the formation of intramolecular hydrogen bonds between the amino N-H and the aldehyde's carbonyl oxygen, a feature that can stabilize certain conformations and influence reactivity. This is a key feature that sets it apart from other substituted nicotinaldehydes, such as 2-chloronicotinaldehyde (B135284) or 2-phenoxynicotinaldehydes. bamu.ac.inresearchgate.net
Role As a Versatile Synthon in Organic Synthesis
Classical Approaches for the Preparation of this compound
Classical synthetic methods provide the foundational routes to this compound. These strategies often involve multi-step sequences that manipulate functional groups on the pyridine (B92270) ring to construct the final product.
Nucleophilic Substitution Reactions Preceding Aldehyde Formation
A primary strategy for synthesizing the core structure of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyridine ring by aniline (B41778). Typically, this involves a 2-halonicotinic acid derivative as the starting material.
A common precursor is 2-chloronicotinic acid, which reacts with aniline or its derivatives to form 2-(phenylamino)nicotinic acid. atlantis-press.comresearchgate.net This substitution is a key step that establishes the C-N bond between the phenyl and pyridine rings. The reaction is often carried out in a solvent like acetic acid at elevated temperatures (e.g., 100 °C). atlantis-press.com Alternative procedures have utilized water as a solvent in the presence of pyridine and para-toluenesulfonic acid, though this may require extended reaction times. researchgate.net The resulting 2-(phenylamino)nicotinic acid is a stable intermediate that serves as the direct precursor for the subsequent formation of the aldehyde group. atlantis-press.com
Another approach involves the direct substitution on a pre-existing aldehyde. For instance, commercially available 2-chloronicotinaldehyde (B135284) can be reacted with various amines to directly yield the corresponding 2-(amino)nicotinaldehyde derivatives. nih.gov
Table 1: Nucleophilic Substitution for 2-(Phenylamino)nicotinic Acid Synthesis
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-chloronicotinic acid, 4-substituted anilines | Acetic acid, 100 °C, 2 h | 2-((4-substituted phenyl)amino)nicotinic acid | 75-85% | atlantis-press.com |
| 2-chloronicotinic acid, aniline | Water, pyridine, p-toluenesulfonic acid, 100 °C, 24 h | 2-(phenylamino)nicotinic acid | 77% | researchgate.net |
Oxidation-Reduction Sequences in Synthesis
Once the 2-(phenylamino)nicotinic acid intermediate is obtained, a two-step reduction and oxidation sequence is employed to convert the carboxylic acid group into the desired aldehyde functionality.
First, the carboxylic acid is reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) is effective for this transformation, yielding (2-(phenylamino)pyridin-3-yl)methanol. atlantis-press.com This reaction must be carefully controlled, often at low temperatures (e.g., 0 °C), to prevent over-reduction or side reactions. atlantis-press.com
Table 2: Reduction and Oxidation Steps for Aldehyde Synthesis
| Step | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Reduction | 2-(phenylamino)nicotinic acid | Lithium aluminum hydride (LiAlH₄) in THF | (2-(phenylamino)pyridin-3-yl)methanol | atlantis-press.com |
| Oxidation | (2-(phenylamino)pyridin-3-yl)methanol | Pyridinium dichromate (PDC) | This compound | atlantis-press.com |
| Oxidation | (2-(4-Methoxyphenylamino)pyridin-3-yl)methanol | 2-Iodoxybenzoic acid (IBX) | 2-(4-Methoxyphenylamino)nicotinaldehyde | rsc.org |
Condensation Reactions in this compound Synthesis
Condensation reactions, particularly those forming Schiff bases (imines), are fundamental in organic chemistry and can be applied to the synthesis of this compound or its derivatives. acs.org A hypothetical, direct route would involve the condensation of 2-aminonicotinaldehyde with aniline. acs.org
More practically, condensation reactions are often used to build more complex molecules from this compound derivatives. For example, intermediates formed from the reaction of 2-chloronicotinaldehyde and various amines can undergo subsequent condensation with other molecules, such as 2-(1H-pyrrol-1-yl)aniline, in the presence of acetic acid to afford more complex heterocyclic structures. nih.gov The aldehyde group's ability to participate in reactions like aldol (B89426) condensations further highlights its synthetic versatility. smolecule.com
Catalytic Strategies in the Synthesis of this compound Derivatives
Modern synthetic chemistry increasingly relies on transition-metal catalysis to form chemical bonds with high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in the synthesis of C-N bonds, offering powerful alternatives to classical methods for preparing this compound and its analogues.
Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of the critical C-N bond in this compound derivatives under relatively mild conditions and with broad substrate scope. wikipedia.org
In this context, an aryl halide such as 2-chloronicotinaldehyde or 2-bromonicotinaldehyde would be coupled with aniline in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands has been crucial to the reaction's success, enabling the coupling of a wide variety of amines and aryl halides with high functional group tolerance. wikipedia.orgorgsyn.org The use of specialized ligands like CM-phos has expanded the scope to include aryl mesylates and tosylates as coupling partners, further increasing the versatility of this method for creating diverse libraries of 2-(arylamino)nicotinaldehyde derivatives. orgsyn.org
Table 3: Key Features of Buchwald-Hartwig Amination
| Component | Role/Examples | Reference |
|---|---|---|
| Aryl Halide/Pseudohalide | 2-chloronicotinaldehyde, 2-bromonicotinaldehyde, aryl tosylates | wikipedia.orgorgsyn.org |
| Amine | Aniline, primary or secondary amines | organic-chemistry.org |
| Catalyst | Palladium source, e.g., Pd(OAc)₂, Pd₂(dba)₃ | wikipedia.org |
| Ligand | Bulky, electron-rich phosphines (e.g., BINAP, DPPF, CM-phos) | wikipedia.orgorgsyn.org |
| Base | NaOt-Bu, K₃PO₄ | wikipedia.org |
Copper-Mediated Coupling Reactions
Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation or Goldberg reaction, provides another important avenue for synthesizing this compound and its precursors. wikipedia.org The traditional Goldberg reaction involves the coupling of an aryl halide with an aniline, often requiring high temperatures and stoichiometric amounts of copper. wikipedia.org For example, this method has been used to synthesize 2-arylaminonicotinic acids, though the harsh conditions and use of non-environmentally friendly solvents are significant drawbacks. researchgate.net
Modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. The Chan-Lam coupling, for instance, utilizes arylboronic acids as the coupling partner with amines in the presence of a catalytic amount of a copper salt, often in the presence of air as the oxidant. nih.gov The introduction of specific ligands, such as diamines and acetylacetonates, has significantly improved the efficiency and scope of these reactions, making them more competitive with palladium-catalyzed methods. wikipedia.orgtcichemicals.com These improved copper-mediated strategies offer a cost-effective and less toxic alternative for the synthesis of this compound derivatives. tcichemicals.comfrontiersin.org
Green Chemistry Enhancements in Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. researchgate.netnih.gov This involves the use of safer solvents, alternative energy sources like microwave irradiation, and solvent-free reaction conditions to improve efficiency and minimize waste. academie-sciences.frathensjournals.gr
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. oatext.com For instance, the synthesis of various heterocyclic compounds, which would typically require several hours of reflux, can often be completed in minutes under microwave irradiation. cem.combeilstein-journals.org Solvent-free, or neat, reaction conditions represent another significant green enhancement, eliminating the need for potentially hazardous organic solvents and simplifying product work-up. d-nb.infogctlc.org The combination of microwave irradiation and solvent-free conditions offers a particularly potent green synthetic strategy. mdpi.com
One study demonstrated a solvent-free approach for the synthesis of 2-(arylamino)nicotinic acid derivatives, key precursors to the target aldehyde, using boric acid as a catalyst. d-nb.info This method highlights the move away from traditional, often hazardous, solvents. While conventional methods for similar syntheses might take hours, microwave-assisted, solvent-free syntheses of related heterocyclic structures have been achieved in as little as one to two minutes, with yields ranging from good to excellent. cem.commdpi.com
Table 1: Comparison of Conventional and Green Synthetic Approaches for Related Heterocyclic Syntheses
| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Synthesis | Thermal heating, solvent | 2-6 hours | Lower | cem.com |
| Microwave-Assisted Synthesis | Microwave irradiation, solvent-free | 2 minutes | 82-93% | cem.com |
| Knoevenagel Condensation | Microwave irradiation, solvent-free | 30-60 seconds | 81-99% | oatext.com |
| Epoxide Ring Opening | Microwave irradiation, solvent-free | 1 minute | 21-73% | mdpi.com |
Optimized and High-Efficiency Synthetic Protocols
The industrial and pharmaceutical applicability of synthetic routes hinges on their efficiency, which is often dictated by reaction parameters such as temperature and time. Optimization of these factors is crucial for maximizing yield and purity while minimizing by-product formation. biotage.com
The synthesis of this compound derivatives often involves a multi-step process where temperature and reaction duration are critical at each stage. atlantis-press.com For example, in a three-step synthesis starting from 2-chloronicotinic acid and a substituted aniline, the initial nucleophilic substitution is typically conducted at an elevated temperature (e.g., 100 °C) for a specific duration (e.g., 2 hours) to ensure complete conversion. atlantis-press.com
Subsequent reduction steps often require carefully controlled low temperatures. The reduction of the carboxylic acid intermediate to the corresponding alcohol using a powerful reducing agent like a tetrahydroaluminate complex is performed at 0 °C for an extended period, such as 6.5 hours, to prevent over-reduction and side reactions. atlantis-press.com The final oxidation step to yield the aldehyde is then carried out at room temperature. atlantis-press.com Increasing reaction time can sometimes lead to higher product yields by allowing the reaction to proceed to completion, but it can also increase the formation of by-products. biotage.comscielo.br Therefore, a balance must be struck to achieve optimal results.
Table 2: Example of Temperature and Time Parameters in a Multi-step Synthesis
| Synthetic Step | Reagents | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-chloronicotinic acid, 4-substituted aniline, acetic acid | 100 | 2 | 75-85 | atlantis-press.com |
| Reduction | 2-(phenylamino)nicotinic acid, Tetrahydroaluminate, THF | 0 | 6.5 | Not specified | atlantis-press.com |
| Oxidation | (2-((4-substituted phenyl)amino)pyridin-3-yl)methanol, Pyridinium dichromate | Room Temp. | 7 | Not specified | atlantis-press.com |
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, converting a carbonyl group into an amine via an intermediate imine. gctlc.orgrsc.org This reaction is typically performed as a one-pot procedure and is favored in medicinal chemistry for its ability to achieve mono-alkylation of amines, avoiding the over-alkylation issues common with direct alkylation methods. rsc.orgthieme-connect.com
This method can be a key step in synthesizing this compound, for instance, by reacting 2-aminonicotinaldehyde with aniline. The reaction involves the initial formation of an imine between the aldehyde and the amine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with milder reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices as they can selectively reduce the imine in the presence of the starting aldehyde. gctlc.orgnih.gov The reaction is often catalyzed by a small amount of acid. nih.gov Green variations of this reaction have been developed, including solvent-less procedures where the solid aldehyde and aniline are mixed directly before reduction. gctlc.org
While standard reductive amination conditions can sometimes be ineffective for electron-deficient or sterically hindered anilines or pyridines, optimized protocols using reagents like BH₃·THF in combination with TMSCl have been shown to be effective. thieme-connect.comnih.gov
Preparation of Substituted 2-(Phenylamino)nicotinaldehydes
The synthesis of various substituted 2-(phenylamino)nicotinaldehydes is of great interest for creating libraries of compounds for biological screening. These substitutions can be on the phenyl ring of the aniline moiety or on the pyridine ring itself.
The general synthetic strategy often involves the reaction of a substituted 2-chloronicotinic acid or 2-chloronicotinaldehyde with a range of substituted anilines. atlantis-press.combamu.ac.in For example, 2-((4-substituted phenyl)amino)nicotinaldehydes have been synthesized from 2-chloronicotinic acid and various 4-substituted anilines in a three-step process involving nucleophilic substitution, reduction, and subsequent oxidation. atlantis-press.com
Analogously, substituted 2-phenoxynicotinaldehydes have been prepared by reacting 2-chloronicotinaldehyde with a variety of substituted phenols in the presence of a base like potassium carbonate. bamu.ac.in This demonstrates the versatility of using substituted starting materials to generate a diverse set of final products. The choice of substituent can significantly influence the electronic and steric properties of the final molecule.
Table 3: Examples of Synthesized Substituted this compound Analogues
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-chloronicotinic acid | 4-chloroaniline | 2-((4-chlorophenyl)amino)nicotinaldehyde | 59.49 (overall) | atlantis-press.com |
| 2-chloronicotinaldehyde | 4-chlorophenol | 2-(4-chlorophenoxy)nicotinaldehyde | 74 | bamu.ac.in |
| 2-chloronicotinaldehyde | p-cresol | 2-(p-tolyloxy)nicotinaldehyde | 80 | bamu.ac.in |
| 2-chloronicotinaldehyde | 2-bromophenol | 2-(2-bromophenoxy)nicotinaldehyde | 76 | bamu.ac.in |
| 2-chloronicotinaldehyde | 2-(trifluoromethyl)phenol | 2-(2-(trifluoromethyl)phenoxy)nicotinaldehyde | 77 | bamu.ac.in |
| 2-chloronicotinaldehyde | 2-chlorophenol | 2-(2-chlorophenoxy)nicotinaldehyde | 70 | bamu.ac.in |
Chemical Reactivity and Derivatization of 2 Phenylamino Nicotinaldehyde
Transformations at the Aldehyde Functionality
The aldehyde group is a primary site of reactivity in 2-(phenylamino)nicotinaldehyde, readily participating in a variety of condensation and cyclization reactions.
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. youtube.commasterorganicchemistry.comyoutube.comwikipedia.org This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). wikipedia.orglibretexts.org The general stability of the resulting Schiff base is often enhanced when the amine is aromatic, as the C=N bond can participate in conjugation with the aromatic rings, leading to a more stabilized system. youtube.com
The reaction is versatile, allowing for the introduction of a wide range of substituents through the choice of the primary amine. This provides a straightforward method for synthesizing a library of derivatives with varied electronic and steric properties. The formation of these Schiff bases can be carried out under relatively mild conditions, often by simply stirring the reactants in a suitable solvent, sometimes with gentle heating or the use of a dehydrating agent to drive the reaction to completion. masterorganicchemistry.comwikipedia.org
Table 1: Examples of Schiff Base Formation with this compound
| Reactant Amine | Product (Schiff Base) | Typical Reaction Conditions |
| Aniline (B41778) | N-(pyridin-3-ylmethylene)aniline derivative | Ethanol, reflux |
| p-Toluidine | N-((2-(phenylamino)pyridin-3-yl)methylene)-4-methylaniline | Acetic acid (catalyst), Toluene, Dean-Stark trap |
| 2-Aminophenol | 2-(((2-(phenylamino)pyridin-3-yl)methylene)amino)phenol | Methanol, room temperature |
| Ethylenediamine | N,N'-bis(((2-(phenylamino)pyridin-3-yl)methylene)ethane-1,2-diamine | Methanol, reflux |
The strategic positioning of the aldehyde and the adjacent phenylamino (B1219803) group in this compound facilitates various cyclization reactions, leading to the formation of fused heterocyclic systems. One notable transformation is the potential for intramolecular cyclization to form quinazoline-like structures. While this compound itself is a pyridine (B92270) derivative, its reactivity can be compared to that of 2-aminobenzaldehydes, which are well-known precursors for quinazolines. organic-chemistry.orgnih.gov
In a typical reaction, the aldehyde can condense with another reactant, and subsequently, the nitrogen of the phenylamino group can act as an intramolecular nucleophile, attacking a newly formed electrophilic center to close a ring. For instance, in reactions analogous to the Friedländer annulation, condensation with a compound containing an activated methylene (B1212753) group could lead to the formation of a fused pyridopyrimidine ring system.
Furthermore, the aldehyde can participate in multicomponent reactions where it, along with the amino group, contributes to the formation of a new heterocyclic ring. For example, a reaction with an isocyanide and a carboxylic acid could potentially lead to the formation of complex heterocyclic scaffolds through a series of condensation and cyclization steps. The reactivity of the aldehyde in such cyclizations is often enhanced by acid or base catalysis, which activates the carbonyl group towards nucleophilic attack or facilitates the key ring-closing steps.
Reactivity of the Phenylamino Moiety
The phenylamino group introduces another layer of reactivity, with both the nitrogen center and the attached phenyl ring being susceptible to chemical modification.
The secondary amine nitrogen in the phenylamino group is nucleophilic and can participate in various reactions, including N-alkylation and amide formation. N-alkylation can be achieved by reacting this compound with alkyl halides or other alkylating agents in the presence of a base. The base is necessary to deprotonate the amine, increasing its nucleophilicity. However, controlling the selectivity of N-alkylation over potential O-alkylation of the pyridone tautomer, if present, can be a challenge and often requires careful selection of reaction conditions. researchgate.net
Amide formation can be accomplished through acylation of the secondary amine. This typically involves reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. Alternatively, amide formation can be achieved through a two-step process. First, the aldehyde group can be oxidized to a carboxylic acid, yielding 2-(phenylamino)nicotinic acid. This carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents to form the corresponding amide. google.comatamanchemicals.comnih.gov
Table 2: Potential Nitrogen-Centered Reactions of the Phenylamino Group
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-alkyl-N-phenyl-3-formylpyridin-2-amine |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-(3-formylpyridin-2-yl)-N-phenylacetamide (for acetyl chloride) |
| Amide Formation (via carboxylic acid) | 1. Oxidizing agent (e.g., KMnO₄) 2. Amine, Coupling agent (e.g., DCC) | 2-(N-phenylacetamido)nicotinamide derivative |
Common electrophilic aromatic substitution reactions that could be performed on the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions on the pyridine ring or with the aldehyde and amino groups. For instance, strongly acidic conditions used for nitration or sulfonation could lead to protonation of the pyridine nitrogen, which would deactivate the entire molecule towards electrophilic attack.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can also be employed to functionalize the phenyl ring, provided a suitable leaving group (e.g., a halogen) is first introduced onto the ring. rsc.org
Reactions Involving the Pyridine Core
The pyridine ring of this compound has its own distinct reactivity profile. The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The presence of the electron-withdrawing aldehyde group and the electron-donating phenylamino group at the 2- and 3-positions, respectively, influences the electron density distribution in the ring and, consequently, its reactivity towards both electrophilic and nucleophilic attack.
Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically directed to the 3- and 5-positions. pearson.comquimicaorganica.org In the case of this compound, the presence of the activating phenylamino group might slightly enhance the reactivity of the ring towards electrophiles, but the deactivating effect of the pyridine nitrogen and the aldehyde group is likely to dominate.
Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. quimicaorganica.orgquora.com In this compound, the phenylamino group at the 2-position could potentially be displaced by a strong nucleophile under harsh conditions, although this is generally a difficult reaction. The reactivity of the pyridine core can be enhanced by N-oxidation to form the corresponding pyridine N-oxide, which activates the 2- and 4-positions towards both nucleophilic and electrophilic attack. nih.gov
Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems, such as pyridine. wikipedia.orgnih.gov The pyridine ring is inherently more susceptible to nucleophilic attack than benzene due to the electron-withdrawing effect of the nitrogen atom, which can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgnih.gov This effect is most pronounced at the C2 (α) and C4 (γ) positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com
In the case of this compound, the pyridine ring is substituted at the C2 and C3 positions. For an SNAr reaction to occur on this specific molecule, a suitable leaving group (such as a halide) would need to be present at one of the activated positions (C4 or C6). The parent molecule itself does not possess a typical leaving group for a direct substitution. However, if a derivative, such as 4-chloro-2-(phenylamino)nicotinaldehyde, were used, it would be expected to be highly reactive toward nucleophiles at the C4 position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group to restore aromaticity. youtube.com
Functionalization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, allowing for functionalization through reactions with electrophiles. A primary example of this is N-alkylation, where reaction with an alkyl halide (e.g., methyl iodide) yields a quaternary N-alkylpyridinium salt. nih.gov This transformation has a significant impact on the electronic properties of the heterocyclic ring. The formation of the positively charged pyridinium ion dramatically increases the electron-deficient nature of the ring, further activating it towards nucleophilic attack.
This N-functionalization can be strategically employed to direct the regioselectivity of subsequent reactions. For instance, introducing a bulky blocking group at the nitrogen atom can sterically hinder the C2 and C6 positions, thereby promoting functionalization at the C4 position. chemistryviews.orgnih.gov While specific studies on the N-alkylation of this compound are not prevalent, its behavior is expected to be consistent with that of other substituted pyridines, serving as a key step for further derivatization. nih.gov
Annulation and Heterocyclic Ring System Formation
The strategic positioning of the amino and aldehyde groups on the pyridine ring makes this compound an exceptional precursor for annulation reactions, which involve the formation of a new ring fused to the original pyridine core.
Synthesis of 1,8-Naphthyridine Derivatives
The most prominent reaction of this compound and its analogs is the Friedländer annulation, a powerful method for synthesizing quinoline and naphthyridine skeletons. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene group (e.g., a ketone or ester). wikipedia.orgnih.gov The reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the fused aromatic system. wikipedia.org
Using this compound or the closely related 2-aminonicotinaldehyde as the substrate, this reaction provides a direct and efficient route to substituted 1,8-naphthyridines, which are important scaffolds in medicinal chemistry. rsc.orgrsc.org The reaction can be catalyzed by acids or bases and has been adapted for greener conditions using water as a solvent or ionic liquids. nih.govrsc.org
| α-Methylene Carbonyl Compound | Catalyst/Solvent | Product | Reference |
|---|---|---|---|
| Acetophenone | KOH / Ethanol | 2-Phenyl-1,8-naphthyridine | rsc.org |
| Cyclohexanone | Water | 2,3-Tetramethylene-1,8-naphthyridine | rsc.org |
| Ethyl acetoacetate | Piperidine / Ethanol | 3-Acetyl-2-hydroxy-1,8-naphthyridine | rsc.org |
| 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | 2,3-Diphenyl-1,8-naphthyridine | nih.gov |
Cycloaddition Reactions (e.g., Isocyanide-Based Cycloaddition)
Cycloaddition reactions are powerful tools for constructing cyclic compounds. wikipedia.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly notable for their ability to generate molecular complexity in a single step from simple starting materials. nih.govfrontiersin.org
The aldehyde functionality of this compound makes it a suitable component for these reactions.
Passerini Reaction : This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov
Ugi Reaction : This is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. researchgate.net
In the context of this compound, the molecule itself contains both an aldehyde and a secondary amine. It can readily participate as the aldehyde component. The presence of the internal amine group opens the possibility for subsequent intramolecular reactions, allowing for the synthesis of complex heterocyclic structures from simple, readily available inputs. beilstein-journals.org
Formation of Spirocyclic Systems
Spirocycles are compounds containing two rings that share a single atom. mdpi.com These structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional architecture. rsc.org The synthesis of spirocyclic systems from this compound is not a direct transformation but could be achieved through multi-step sequences.
One potential strategy involves the derivatization of the aldehyde group into a functional handle that can participate in an intramolecular cyclization. For example, the aldehyde could be converted to an alkene, which could then undergo a [3+2] cycloaddition with a 1,3-dipole generated elsewhere in the molecule, potentially involving the phenylamino substituent. rsc.org Another approach could involve a dearomatizing intramolecular reaction where a nucleophile tethered to the phenyl ring attacks the pyridine ring, although this would be a complex transformation requiring specific activation. While direct literature examples are scarce, the functional groups present on this compound provide latent potential for its elaboration into precursors for spirocycle synthesis.
Synthesis of Quinolone and Related Structures
Quinolone structures consist of a benzene ring fused to a pyridinone ring. mdpi.com The synthesis of a true quinolone core typically begins with an aniline derivative, such as a 2-aminobenzaldehyde (B1207257), which undergoes a Friedländer-type condensation with an active methylene compound. nih.gov
When this compound is subjected to these conditions, the annulation occurs on the pyridine ring, leading to the formation of 1,8-naphthyridine derivatives, as discussed in section 3.4.1. The synthesis of a quinolone from this starting material is not a direct pathway. It would require a reaction that specifically involves the phenylamino substituent in the cyclization. For instance, an intramolecular cyclization between a functional group on the pyridine C3 position and the ortho position of the phenyl ring could theoretically lead to a more complex fused system containing a quinolone-like moiety. However, the primary and most facile annulation pathway for this substrate remains the Friedländer synthesis to yield 1,8-naphthyridines. nih.govrsc.org
Coordination Chemistry and Metal Complexation
Ligand Design Principles with 2-(Phenylamino)nicotinaldehyde Scaffolds
The design of ligands based on the this compound framework is centered around its potential to act as a multidentate chelating agent. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group. The phenylamino (B1219803) group can also participate in coordination, particularly after deprotonation of the amine proton, creating an anionic N-donor site. This versatility allows for the formation of stable chelate rings with metal ions.
Often, the aldehyde group is further functionalized, most commonly through condensation reactions with primary amines to form Schiff base ligands. This modification extends the ligand's denticity and steric profile, enabling the synthesis of a wider array of coordination compounds. These Schiff base derivatives can act as bidentate (N,N), tridentate (N,N,O), or even tetradentate ligands, depending on the nature of the amine used in the condensation. The electronic properties of the resulting complexes can be fine-tuned by introducing various substituents on the phenyl ring of the phenylamino group or the amine used to form the Schiff base.
Synthesis of Metal Complexes with this compound Derived Ligands
The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, are optimized to favor the formation of the desired complex.
Mononuclear Metal Complexes
Mononuclear complexes are formed when a single metal ion coordinates to one or more ligands. In the case of ligands derived from this compound, mononuclear complexes are readily synthesized by reacting the ligand with a metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. For instance, Schiff base ligands derived from this compound can form stable mononuclear complexes with transition metals like copper(II), nickel(II), and zinc(II). The resulting complexes often exhibit square planar or tetrahedral geometries, depending on the metal ion and the specific ligand structure.
A notable example involves the synthesis of silver(I) complexes with Schiff base ligands derived from 3-pyridinecarboxaldehyde (B140518) (an isomer of nicotinaldehyde) and various substituted anilines. These complexes were prepared by reacting the ligands with silver(I) salts in a 2:1 ligand-to-metal ratio, resulting in mononuclear complexes with a linear geometry around the Ag(I) center scielo.org.za. Similarly, mononuclear copper(II) complexes have been synthesized with polypodal ligands derived from pyridylalkylaminomethylphenol, where the copper center adopts a square-base pyramidal environment nih.gov.
Mixed-Ligand Coordination Compounds
Mixed-ligand complexes incorporate two or more different types of ligands coordinated to the central metal ion. The synthesis of such complexes involving this compound-derived ligands allows for the fine-tuning of the coordination environment and the resulting properties of the complex. These syntheses are typically achieved by reacting a pre-formed metal-ligand complex with a second ligand or by a one-pot reaction of the metal salt with both ligands.
For example, new mixed-ligand copper(II) complexes have been synthesized using a tridentate Schiff base ligand and a heterocyclic N-donor co-ligand like pyridine nih.gov. The synthesis can be performed using a template method where the Schiff base is formed in situ in the presence of the metal ion and the co-ligand nih.gov. Other studies have reported the synthesis of mixed-ligand complexes of various transition metals with ligands such as 8-hydroxyquinoline (B1678124) and 2-picoline researchgate.net. The formation of mixed-ligand complexes is a strategic approach to create compounds with specific geometries and electronic properties for various applications.
Characterization of Coordination Geometries and Bonding Modes
The coordination geometry and bonding modes of metal complexes derived from this compound are elucidated using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the stretching frequency of the C=N (azomethine) group in Schiff base derivatives to a lower or higher wavenumber upon complexation indicates the involvement of the azomethine nitrogen in coordination. Similarly, changes in the vibrational bands of the pyridine ring and the C-O bond of the aldehyde or a deprotonated phenol (B47542) group confirm their coordination to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds nih.gov.
UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). The position and intensity of these bands can help in assigning the geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and how it changes upon coordination. The chemical shifts of protons near the coordination sites are particularly sensitive to complex formation.
Molar Conductivity and Magnetic Susceptibility: Molar conductivity measurements help to determine the electrolytic or non-electrolytic nature of the complexes. Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center, which is indicative of its oxidation state and coordination geometry.
These characterization techniques collectively provide a comprehensive understanding of the structural and electronic properties of the metal complexes.
Applications of Metal Complexes in Catalysis and Materials Science
Metal complexes derived from ligands based on the this compound scaffold have potential applications in various fields, particularly in catalysis and materials science. The versatility in their design allows for the development of complexes with specific catalytic activities and material properties.
In catalysis , these complexes can act as catalysts for a range of organic transformations. For example, palladium(II) complexes with related phosphinoallyl ligands have been evaluated as pre-catalysts for allylic amination and Suzuki-Miyaura cross-coupling reactions scielo.org.za. The catalytic activity is influenced by the nature of the ligand and the stability of the active catalytic species formed during the reaction. Nickel(II) complexes with pyridine carboxylic acid ligands have also been studied for their catalytic activity in the oligomerization of olefins researchgate.net. The design of the ligand framework is crucial for achieving high efficiency and selectivity in these catalytic processes.
In materials science , these coordination compounds are of interest for the development of new materials with specific optical, electronic, or magnetic properties. For instance, coordination polymers and metal-organic frameworks (MOFs) can be constructed using such ligands, leading to materials with applications in gas storage, separation, and sensing researchgate.net. The luminescent properties of some metal complexes also make them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The study of mononuclear copper(I) complexes with 3-(2-pyridyl)pyrazole ligands has highlighted the crucial role of ancillary ligands in determining their photoluminescent properties mdpi.com.
The research into the applications of these complexes is an active area, with ongoing efforts to design and synthesize new compounds with enhanced performance in catalysis and materials science.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is effective for optimizing molecular geometries and predicting a wide range of electronic properties by approximating the electron density of a system. For 2-(Phenylamino)nicotinaldehyde, DFT calculations would typically be employed to determine its most stable three-dimensional conformation and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate other key electronic descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, which together provide a comprehensive picture of the molecule's electronic character and potential for intermolecular interactions. These calculations are foundational for understanding the molecule's spectroscopic properties and reactivity patterns.
Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT
| Property | Value | Unit |
|---|---|---|
| Energy of HOMO | -6.2 | eV |
| Energy of LUMO | -1.8 | eV |
| HOMO-LUMO Gap | 4.4 | eV |
| Ionization Potential | 6.2 | eV |
| Electron Affinity | 1.8 | eV |
| Dipole Moment | 3.5 | Debye |
| Total Energy | -850.123 | Hartrees |
Note: These values are illustrative and represent typical data obtained from DFT calculations for a molecule of this type.
Mechanistic Computational Studies of Reactions
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing researchers to map out potential energy surfaces and identify transition states. For a molecule like this compound, which possesses multiple reactive sites (an aldehyde group, a secondary amine, and an aromatic system), computational studies can elucidate the pathways of various potential reactions, such as oxidation, reduction, or condensation.
Using methods like DFT, chemists can model the step-by-step transformation from reactants to products. This involves locating the transition state structure for each step and calculating the associated activation energy barrier. The height of this barrier determines the reaction rate. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be identified. Such studies are invaluable for rationalizing experimental outcomes and for designing new synthetic routes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior and conformational dynamics.
For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or experimental conditions. The simulation would reveal how the molecule rotates, vibrates, and translates, and how its conformation changes over time. Key insights from MD simulations include identifying the most stable conformations, understanding the flexibility of the molecule, and analyzing its interactions with solvent molecules, such as the formation and breaking of hydrogen bonds. This information is crucial for understanding how the molecule behaves in a solution and how it might interact with a larger biological target.
Structure-Activity Relationship (SAR) Elucidation via Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle is that the structural properties of a molecule determine its activity. QSAR models are mathematical equations that link quantitative molecular descriptors to biological endpoints.
To develop a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds with systematic variations in their structure (e.g., adding different substituents to the phenyl or pyridine (B92270) rings). The biological activity of these compounds would be measured experimentally. Then, computational software is used to calculate a wide range of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then employed to build a model that predicts activity based on these descriptors. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.
Table 2: Illustrative QSAR Data for Hypothetical Derivatives of this compound
| Derivative | Substituent (R) | cLogP (Descriptor) | Dipole Moment (Descriptor) | Predicted IC50 (µM) |
|---|---|---|---|---|
| 1 | H | 3.1 | 3.5 | 10.2 |
| 2 | 4-Cl | 3.8 | 4.1 | 5.8 |
| 3 | 4-OCH3 | 2.9 | 4.5 | 8.1 |
| 4 | 4-NO2 | 3.0 | 6.2 | 2.5 |
Note: This table presents hypothetical data to illustrate the relationship between chemical descriptors and predicted biological activity in a QSAR study.
Ligand-Protein Interaction Analysis (e.g., WaterMap Analysis)
Understanding how a small molecule binds to a protein target is critical in drug discovery. Computational techniques like molecular docking and specialized analyses of the binding site environment are used to predict and analyze these interactions. Molecular docking algorithms predict the preferred orientation of a ligand (like this compound) when bound to a protein's active site to form a stable complex.
Beyond simple docking, advanced methods analyze the role of water molecules in the binding process. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's binding site. It identifies regions where water molecules are unstable ("unhappy") and can be displaced by a ligand to achieve a favorable gain in binding affinity. Conversely, it can also identify stable water molecules that form crucial bridging interactions between the ligand and the protein. For this compound, such an analysis would provide detailed guidance on how to modify its structure to displace unfavorable water molecules or to form new, stabilizing interactions, thereby improving its binding potency and selectivity.
Predictive Modeling for Chemical Properties and Reactivity
Predictive modeling, often leveraging machine learning and quantum mechanics, allows for the estimation of a wide range of chemical properties and reactivity patterns without the need for extensive experimental work. These models are trained on large datasets of known chemical information to learn the complex relationships between molecular structure and outcomes.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate for Complex Chemical Structures
The inherent reactivity of the aldehyde and the secondary amine in 2-(Phenylamino)nicotinaldehyde positions it as a valuable intermediate in the synthesis of complex chemical structures. The aldehyde group can undergo a wide range of reactions, including nucleophilic additions, condensations, and oxidations, while the N-H bond of the phenylamino (B1219803) group can participate in various coupling and cyclization reactions. This dual reactivity allows for the sequential or tandem formation of multiple bonds, leading to the rapid assembly of intricate molecular frameworks.
For instance, structures analogous to this compound, such as 2-aminobenzophenones, are well-established precursors for the synthesis of medicinally important 1,4-benzodiazepines. wum.edu.pl The synthesis of these complex heterocyclic systems often involves the initial formation of an imine from the amino group and a carbonyl compound, followed by cyclization. Similarly, this compound can serve as a precursor to various fused heterocyclic systems. The aldehyde functionality provides a handle for annulation reactions, where an additional ring is fused onto the pyridine (B92270) core.
The phenylamino substituent also plays a crucial role in directing the formation of complex structures. It can influence the electronic properties of the pyridine ring and participate in cyclization reactions. For example, intramolecular C-H amination or coupling reactions can lead to the formation of rigid, polycyclic systems with defined three-dimensional structures. The ability to generate such complex molecules from a relatively simple starting material highlights the importance of this compound as a key intermediate in organic synthesis.
Synthesis of Diverse Heterocyclic Scaffolds Beyond Pyridines
While this compound is a pyridine derivative, its true synthetic utility lies in its ability to serve as a scaffold for the construction of a wide array of other heterocyclic systems. The combination of the amino and aldehyde functionalities in an ortho-like disposition allows for a variety of cyclization strategies to be employed, leading to the formation of fused ring systems.
Quinazolines: One of the most prominent applications of related 2-aminoaryl aldehydes and ketones is in the synthesis of quinazolines. organic-chemistry.orgmarquette.edu Various synthetic methods have been developed for the construction of the quinazoline (B50416) ring system, often involving the condensation of a 2-aminobenzaldehyde (B1207257) derivative with a source of nitrogen and carbon. openmedicinalchemistryjournal.com For example, a reaction with an amine would lead to the formation of a Schiff base, which can then undergo intramolecular cyclization and oxidation to afford the aromatic quinazoline ring. Given the structural similarity, this compound is a prime candidate for the synthesis of various substituted quinazoline derivatives.
Benzodiazepines: The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. nih.gov A similar strategy can be envisioned for the synthesis of benzodiazepine (B76468) analogues starting from this compound. Reaction with a suitable binucleophile could lead to the formation of a seven-membered diazepine (B8756704) ring fused to the pyridine core. The palladium-catalyzed synthesis of benzodiazepines often involves the intramolecular cyclization of precursors derived from 2-aminobenzaldehydes. mdpi.com
The versatility of this compound as a precursor for diverse heterocyclic scaffolds is summarized in the table below:
| Target Heterocycle | General Synthetic Strategy | Potential Starting Materials with this compound |
| Quinazolines | Condensation with an amine followed by cyclization and oxidation. | Primary amines, amidines, guanidines. |
| Benzodiazepines | Condensation with a binucleophile, such as a 1,2-diamine. | o-Phenylenediamine and its derivatives. |
| Other Fused Heterocycles | Cycloaddition reactions, intramolecular cyclizations. | Dienes, dipolarophiles, compounds with active methylene (B1212753) groups. |
Development of Novel Synthetic Reagents and Catalysts
The structure of this compound offers several avenues for its development into novel synthetic reagents and catalysts. The presence of both a Lewis basic nitrogen atom in the pyridine ring and an amino group that can be further functionalized makes it an attractive scaffold for the design of organocatalysts.
Organocatalysis: The field of organocatalysis has seen exponential growth, with small organic molecules being used to catalyze a wide range of chemical transformations. nih.govd-nb.info Chiral secondary amines, for instance, are known to be effective catalysts for asymmetric reactions. The phenylamino group in this compound could be modified to incorporate chiral auxiliaries, leading to the development of new classes of asymmetric organocatalysts. For example, derivatization of the amino group with a chiral moiety could lead to catalysts for enantioselective aldol (B89426) or Michael reactions. nih.govmdpi.com
Ligand Synthesis: The pyridine nitrogen and the exocyclic amino group can act as a bidentate ligand for transition metals. Coordination to a metal center can modulate the reactivity of the metal and enable catalytic transformations. By introducing different substituents on the phenyl ring or modifying the pyridine core, a library of ligands with tunable steric and electronic properties could be generated. These ligands could find applications in various catalytic processes, such as cross-coupling reactions, hydrogenations, and oxidations.
The potential applications of this compound derivatives as reagents and catalysts are outlined below:
| Application | Design Strategy | Potential Reactions Catalyzed |
| Asymmetric Organocatalysis | Introduction of a chiral moiety on the phenylamino group. | Aldol reactions, Michael additions, Mannich reactions. |
| Ligand for Transition Metal Catalysis | Utilization of the pyridine and amino nitrogens for metal coordination. | Cross-coupling reactions, hydrogenations, oxidations. |
| Synthetic Reagent | Functionalization of the aldehyde or amino group. | Derivatizing agent, protecting group. |
Precursor in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govscribd.com The aldehyde functionality of this compound makes it an ideal candidate for participation in several well-known MCRs.
Ugi and Passerini Reactions: The Ugi four-component reaction and the Passerini three-component reaction are two of the most prominent isocyanide-based MCRs. wikipedia.orgorganic-chemistry.orgillinois.edu In both reactions, an aldehyde is a key reactant.
Ugi Reaction: This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgchemeurope.com this compound can serve as the aldehyde component in this reaction, leading to the formation of complex, peptide-like molecules.
Passerini Reaction: This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgchemistnotes.comorganic-chemistry.org The use of this compound in the Passerini reaction would introduce the pyridylamino moiety into the final product, providing access to a diverse range of functionalized molecules.
The participation of this compound in these MCRs offers a highly efficient route to molecular diversity. By systematically varying the other components in the reaction, large libraries of compounds with a common core structure can be rapidly synthesized. This approach is particularly valuable in drug discovery and materials science, where the exploration of large chemical spaces is often required.
The table below summarizes the potential of this compound in key multi-component reactions:
| Multi-Component Reaction | Reactants | Product Type |
| Ugi Reaction | This compound, an amine, a carboxylic acid, an isocyanide | Bis-amide |
| Passerini Reaction | This compound, a carboxylic acid, an isocyanide | α-Acyloxy amide |
Medicinal Chemistry and Chemical Biology Applications Mechanism Oriented
Design and Synthesis of Enzyme Inhibitors Based on Structural Features
The 2-(Phenylamino)nicotinaldehyde scaffold serves as a foundational template for the rational design of enzyme inhibitors. The process of creating such inhibitors involves modifying the core structure to achieve high affinity and selectivity for the target enzyme's active site. nih.gov The actions of many therapeutic drugs are rooted in enzyme inhibition. nih.gov
A closely related series of compounds, 2-(phenylamino)aceto-hydrazides, has been identified as potent inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in chronic inflammatory diseases. nih.gov In a study utilizing a ligand-based pharmacophore model for virtual screening, these analogs of the this compound scaffold demonstrated significant inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov This highlights the potential of the shared 2-phenylamino-heterocycle core in generating effective enzyme inhibitors.
Table 1: Inhibitory Activity of 2-(Phenylamino)aceto-hydrazide Derivatives against Eosinophil Peroxidase (EPO) This table is based on data for analogous compounds and illustrates the potential of the core scaffold.
| Compound Class | Target Enzyme | Range of IC50 Values |
| 2-(Phenyl)amino-aceto-hydrazides | Eosinophil Peroxidase (EPO) | Down to 10 nM |
Elucidation of Molecular Recognition and Binding Modes
Understanding how a ligand interacts with its target protein is fundamental to medicinal chemistry. For the this compound scaffold, molecular recognition would be driven by a combination of non-covalent interactions within an enzyme's active site. These interactions are predicted to include:
Hydrogen Bonding: The secondary amine (NH) group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors.
Pi-Stacking and Hydrophobic Interactions: The phenyl and pyridine rings provide aromatic surfaces capable of engaging in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.
Covalent Bonding: The aldehyde functionality introduces the potential for forming reversible or irreversible covalent bonds (e.g., a Schiff base) with nucleophilic residues, such as the epsilon-amino group of a lysine (B10760008) residue, within the binding site. This mechanism-based inhibition can lead to enhanced potency and prolonged duration of action. nih.gov
Computational methods such as molecular docking and molecular dynamics simulations are crucial tools for predicting and analyzing these binding modes, providing insights that guide the design of more potent and selective inhibitors. nih.gov
Structure-Guided Ligand Design Strategies
When the three-dimensional structure of a target enzyme is known, structure-guided design becomes a powerful strategy for developing inhibitors. thealonlab.org This approach uses high-resolution structural information from X-ray crystallography or cryo-electron microscopy to design molecules that fit precisely into the target's binding site. nih.govnih.gov Even high-quality predicted structures, such as those from AlphaFold2, have proven effective for prospective ligand discovery. thealonlab.orgnih.gov
For a scaffold like this compound, a structure-guided approach would involve:
Docking Studies: Virtually placing the this compound core into the active site of a target protein to identify an initial binding hypothesis.
Identification of Key Interactions: Analyzing the docked pose to see how the ligand interacts with specific amino acid residues.
Iterative Optimization: Synthesizing derivatives with modifications designed to enhance these interactions. For example, adding substituents to the phenyl ring to fill a hydrophobic pocket or altering the electronics of the pyridine ring to improve hydrogen bonding. This iterative cycle of design, synthesis, and testing is central to lead optimization.
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system, enabling the study of that protein's function. nih.gov The this compound scaffold is a suitable starting point for creating such probes due to its inherent binding capabilities.
To convert a binder into a chemical probe, the scaffold can be functionalized with specific reporter groups without disrupting its binding affinity. unimi.it Common modifications include:
A Bioorthogonal Handle: A terminal alkyne or azide (B81097) group can be added, allowing for "click chemistry" ligation to a reporter tag (e.g., a fluorophore or biotin) after the probe has bound to its target in a cellular lysate.
A Photoaffinity Label: Incorporating a photoreactive group, such as a diazirine or benzophenone, allows for the formation of a permanent covalent bond between the probe and its target protein upon UV irradiation. This is particularly useful for identifying target proteins in living cells. unimi.it
The development of such probes from the this compound core would provide powerful tools for target identification, validation, and imaging. rsc.org
Scaffold Exploration in Drug Discovery for Chemical Space Diversity
In drug discovery, exploring a wide range of molecular shapes and properties—known as chemical space—is crucial for finding novel drugs. nih.gov The this compound structure represents a valuable scaffold that can be systematically modified to generate a diverse library of compounds. cam.ac.uk The pyridine ring is a well-established "privileged scaffold" known for its presence in a vast number of FDA-approved drugs and its ability to interact with a wide array of biological targets. nih.govresearchgate.net
Diversity-oriented synthesis (DOS) strategies can be employed, starting with the this compound core, to create libraries of related molecules with varied three-dimensional shapes and functionalities. This can be achieved through techniques like:
Varying the Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) to probe steric and electronic requirements.
Modifying the Aldehyde: Converting the aldehyde to other functional groups (e.g., amines, alcohols, carboxylic acids) to explore different interaction types.
Scaffold Hopping: Replacing the pyridine or phenyl ring with other heterocyclic or aromatic systems to generate novel core structures while retaining key pharmacophoric features. niper.gov.in
Pharmacophore Identification and Chemical Optimization
A pharmacophore is the essential three-dimensional arrangement of molecular features that is responsible for a molecule's biological activity. nih.gov Identifying the pharmacophore of a lead compound is a critical step in optimizing its potency and selectivity. For inhibitors based on the this compound framework, pharmacophore modeling can be performed using a set of active and inactive analogs.
Studies on related structures like 2-(phenylamino)aceto-hydrazides and 2-phenylpyrimidines have successfully generated predictive pharmacophore models. nih.govnih.gov These models typically identify a common set of features crucial for binding.
Table 2: Potential Pharmacophoric Features of the this compound Scaffold This table outlines the likely key features based on the compound's structure and analyses of analogous inhibitors.
| Feature Type | Structural Origin | Potential Role in Binding |
| Hydrogen Bond Donor | Secondary Amine (N-H) | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu). |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hydrogen bond donors (e.g., Ser, Thr, backbone N-H). |
| Hydrogen Bond Acceptor | Aldehyde Oxygen | Interaction with hydrogen bond donors. |
| Aromatic Ring | Phenyl Group | π-π stacking or hydrophobic interactions. |
| Aromatic Ring | Pyridine Ring | π-π stacking or hydrophobic interactions. |
Once a pharmacophore model is established, it serves as a powerful tool for two main purposes:
Virtual Screening: Searching large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.
Lead Optimization: Guiding the chemical modification of the lead compound to better fit the pharmacophore model, thereby improving its biological activity.
Spectroscopic and Crystallographic Characterization of 2 Phenylamino Nicotinaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopic Analysis
A ¹H NMR spectrum for 2-(Phenylamino)nicotinaldehyde would be expected to show distinct signals corresponding to the various protons in the molecule. The aldehydic proton (CHO) would typically appear as a singlet at a significantly downfield chemical shift, likely in the range of 9.5-10.5 ppm. The proton on the secondary amine (NH) would also be expected to produce a singlet, with a chemical shift that can vary depending on solvent and concentration. The aromatic protons on both the pyridine (B92270) and phenyl rings would generate a complex series of multiplets in the aromatic region of the spectrum (typically 6.5-8.5 ppm). The specific coupling patterns and chemical shifts would provide definitive information on the substitution pattern and conformation of the molecule. However, specific, experimentally determined data for this compound is not available in the reviewed sources.
Advanced NMR Techniques for Structural Confirmation
For unambiguous structural assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY experiments would establish the connectivity between adjacent protons, helping to assign signals within the pyridine and phenyl ring systems.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal correlations between protons and carbons over two to three bonds, which would be crucial for confirming the connectivity between the phenylamino (B1219803) group, the pyridine ring, and the aldehyde function.
While these techniques are standard for structural elucidation, their specific application to this compound has not been documented in the available literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₂H₁₀N₂O), the exact mass could be calculated and compared to an experimental value to confirm its composition. This technique is a standard for the characterization of newly synthesized compounds, but specific HRMS data for the title compound is not presently available.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is ideal for analyzing complex mixtures and confirming the identity of individual components. In the context of this compound, LC-MS could be used to assess its purity and study its fragmentation patterns, which would provide further structural information. An LC-MS method would typically involve a reversed-phase column for separation, followed by detection using a mass spectrometer. Despite the utility of this technique, specific LC-MS studies detailing the analysis of this compound were not found.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the secondary amine (N-H), the aldehyde (C=O and C-H), and the aromatic rings (C=C, C-H).
The N-H stretching vibration of the secondary amine typically appears as a single, sharp to moderately broad band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. A crucial diagnostic peak for the aldehyde group is the C-H stretching vibration, which commonly appears as a pair of weak to medium bands between 2830 and 2695 cm⁻¹.
The carbonyl (C=O) stretching frequency of the aldehyde group is highly characteristic and appears as a strong, sharp band. For aromatic aldehydes, this band is typically found in the range of 1710-1685 cm⁻¹. The carbon-carbon double bond (C=C) and carbon-nitrogen double bond (C=N) stretching vibrations within the pyridine and phenyl rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
In the characterization of related heterocyclic compounds, such as 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine, distinct bands for N-H stretching (3317 and 3156 cm⁻¹), aromatic C=N (1648 cm⁻¹), and aromatic C=C (1590-1478 cm⁻¹) have been identified, providing a comparative framework for the analysis of this compound. scirp.org
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aldehyde C-H | Stretch | 2830 - 2695 |
| Aldehyde C=O | Stretch | 1710 - 1685 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum is particularly sensitive to conjugated systems. In this compound, the conjugated system extends across the phenyl ring, the amino linker, and the pyridine ring containing the aldehyde group.
Two main types of electronic transitions are expected: π→π* and n→π*.
π→π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the molecule is expected to result in strong absorption bands, likely in the 250-400 nm range.
n→π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The carbonyl group of the aldehyde is known to exhibit a characteristic weak n→π* transition, often at a longer wavelength than the main π→π* bands.
In studies of similar conjugated systems, such as 2-(pyridyl)-3-(4-diphenylaminophenyl) acrylonitrile derivatives, two distinct absorption maxima have been observed. ccsenet.org For instance, one derivative shows maxima around 300 nm and a longer wavelength band between 403-428 nm, corresponding to the extensive π-conjugated system. ccsenet.org For this compound, a strong absorption band attributable to a π→π* transition is anticipated, along with a weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group.
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and intermolecular interactions, allowing for the unambiguous determination of a molecule's absolute structure. While the specific crystal structure for this compound is not publicly available, data from the closely related compound 2-(Phenylamino)pyridine , which lacks the aldehyde group, offers significant insight into the likely conformation of the core molecular framework.
The crystal structure of 2-(Phenylamino)pyridine reveals a monoclinic crystal system with space group P2₁/c. nih.gov In the solid state, the molecules form centrosymmetric dimers through N-H···N hydrogen bonds, where the amino hydrogen of one molecule interacts with the pyridine nitrogen of a neighboring molecule. nih.gov The phenyl ring is twisted relative to the pyridine ring, a common feature in such linked aromatic systems.
It can be hypothesized that the introduction of a carbaldehyde group at the 3-position of the pyridine ring in this compound would significantly influence the crystal packing. The aldehyde's oxygen atom could act as a hydrogen bond acceptor, potentially leading to different intermolecular motifs, such as chains or sheets, instead of or in addition to the simple dimers observed in the parent 2-(Phenylamino)pyridine.
Table 2: Crystallographic Data for the Related Compound 2-(Phenylamino)pyridine
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.867(1) |
| b (Å) | 22.454(3) |
| c (Å) | 7.085(2) |
| β (°) | 112.58(2) |
| Volume (ų) | 863.0(3) |
| Z | 4 |
Data sourced from a study on 2-(Phenylamino)pyridine at 193 K. nih.gov
Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of polycrystalline materials. It is routinely employed to confirm the phase identity and purity of a synthesized batch of a compound. Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ), which serves as a "fingerprint" for that particular crystalline phase.
For this compound, PXRD would be used to:
Confirm Phase Purity: By comparing the experimental pattern of a synthesized sample to a reference pattern (either calculated from single-crystal data or from a known pure standard), one can identify the presence of any crystalline impurities or different polymorphic forms.
Analyze Crystallinity: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the material. Broad peaks may suggest small crystallite size or the presence of amorphous content.
Monitor Solid-State Transformations: PXRD is valuable for studying changes in the crystal structure that may occur due to factors like temperature, pressure, or humidity.
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for confirming the empirical formula and assessing the purity of a newly synthesized substance. The experimental results (Found) are compared against the theoretically calculated percentages based on the proposed molecular formula. For a sample to be considered pure, the found values are generally expected to be within ±0.4% of the calculated values.
For this compound, the molecular formula is C₁₂H₁₀N₂O. The theoretical elemental composition can be calculated based on its molecular weight (198.22 g/mol ).
Table 3: Elemental Analysis Data for this compound
| Element | Symbol | Calculated (%) | Found (%) |
|---|---|---|---|
| Carbon | C | 72.71 | Typically within ±0.4% of calculated value |
| Hydrogen | H | 5.09 | Typically within ±0.4% of calculated value |
Experimental determination of these values would provide strong evidence for the successful synthesis and purity of the target compound. scirp.org
Q & A
Q. Basic Research Focus
- HPLC-DAD : Detect impurities at λ = 250–300 nm (aldehyde absorption range).
- Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values.
- Stability testing : Monitor degradation under physiological conditions (e.g., PBS, 37°C) .
What mechanistic insights explain the protective role of nicotinaldehyde in NAMPT-inhibited cells?
Advanced Research Focus
Nicotinaldehyde serves as a precursor for NAD+ via the salvage pathway , independent of NAMPT. In APO866-treated leukemia cells, it rescues NAD+ depletion by converting to NADH through nicotinamide riboside kinases . Key experiments:
- NAD+ quantification : Enzymatic cycling assays.
- Gene knockout models : CRISPR/Cas9 targeting NAD+ biosynthesis genes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
